molecular formula C13H13NO3 B12115702 2-(1-oxopropyl)-1H-Indole-3-acetic acid

2-(1-oxopropyl)-1H-Indole-3-acetic acid

Cat. No.: B12115702
M. Wt: 231.25 g/mol
InChI Key: FQTXSMYMDVWINT-UHFFFAOYSA-N
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Description

2-(1-oxopropyl)-1H-Indole-3-acetic acid is an organic compound with the molecular formula C13H13NO3 It is a derivative of indole-3-acetic acid, which is a well-known plant hormone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-oxopropyl)-1H-Indole-3-acetic acid typically involves the acylation of indole-3-acetic acid. One common method is the Friedel-Crafts acylation reaction, where indole-3-acetic acid reacts with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-oxopropyl)-1H-Indole-3-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces alcohols.

    Substitution: Produces halogenated or nitrated derivatives of the indole ring.

Scientific Research Applications

2-(1-oxopropyl)-1H-Indole-3-acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in plant growth regulation and as a synthetic analog of natural plant hormones.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-oxopropyl)-1H-Indole-3-acetic acid involves its interaction with specific molecular targets and pathways. In plants, it may mimic the action of natural auxins, promoting cell elongation and division. In medical research, it may interact with cellular receptors and enzymes, modulating inflammatory responses or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A natural plant hormone with similar structure but lacking the 1-oxopropyl group.

    2-(1-oxopropyl)benzoic acid: Another compound with a similar acyl group but different aromatic core.

Uniqueness

2-(1-oxopropyl)-1H-Indole-3-acetic acid is unique due to its combination of the indole core and the 1-oxopropyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

2-(2-propanoyl-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C13H13NO3/c1-2-11(15)13-9(7-12(16)17)8-5-3-4-6-10(8)14-13/h3-6,14H,2,7H2,1H3,(H,16,17)

InChI Key

FQTXSMYMDVWINT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C2=CC=CC=C2N1)CC(=O)O

Origin of Product

United States

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